1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
Overview
Description
The compound seems to be a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary widely. For example, the compound “2,2’-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene;dihydrochloride” has a molecular formula of C12H22N6.2HCl .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely. For example, the compound “1-(propan-2-yl)piperidin-3-amine dihydrochloride” has a molecular weight of 215.17 and is a powder at room temperature .Scientific Research Applications
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to compounds like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This research demonstrates the compound's utility in facilitating complex cyclization reactions to produce a variety of heterocycles (Bacchi et al., 2005).
Generation of Structurally Diverse Libraries
Roman (2013) detailed the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This work underscores the role of the compound in creating a wide range of chemical entities, which could be pivotal in drug discovery and development (Roman, 2013).
Synthesis of Fused Nitrogen Heterocycles
Maiti et al. (2010) reported on the synthesis of a library of 5,6-unsubstituted 1,4-dihydropyridines and their application in generating structurally diverse fused nitrogen heterocycles. This illustrates the compound's utility in constructing complex nitrogen-containing frameworks, which are often found in biologically active molecules (Maiti et al., 2010).
Novel Routes to Heterocyclic Compounds
El’chaninov et al. (2018) developed a methodology for the synthesis of pyrazolo[4,3-g][1,3]benzothiazoles, demonstrating an innovative approach to accessing heterocyclic compounds that could have pharmaceutical applications. This study highlights the compound's role in enabling new synthetic pathways (El’chaninov et al., 2018).
Novel Consecutive Three-component Oxazole Synthesis
Merkul and Müller (2006) showcased a three-component synthesis of oxazoles, indicating the compound's importance in facilitating multi-component reactions to synthesize oxazoles, a class of compounds with various applications in drug development and organic materials (Merkul & Müller, 2006).
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities as reported in the literature . Therefore, the synthetic methods and biological activities of imidazole derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13;;/h6-7,9H,3-5,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHYDYUPTVPVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCC(C2)N)C=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334147-55-5 | |
Record name | 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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